molecular formula C5H13NO2S B2989048 2-Methylbutane-1-sulfonamide CAS No. 854461-68-0

2-Methylbutane-1-sulfonamide

Cat. No.: B2989048
CAS No.: 854461-68-0
M. Wt: 151.22
InChI Key: NKKVYYDBILPIJV-UHFFFAOYSA-N
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Description

2-Methylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as sulfonylation, purification, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methylbutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKVYYDBILPIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854461-68-0
Record name 2-methylbutane-1-sulfonamide
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